molecular formula C147H234N46O39S2 B020826 Parathyroid hormone (8-34) CAS No. 101026-47-5

Parathyroid hormone (8-34)

Cat. No. B020826
M. Wt: 3333.9 g/mol
InChI Key: VCMBGFYSDPSKNU-YPVLSGPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parathyroid hormone (PTH) is a hormone produced by the parathyroid glands that regulate calcium and phosphate levels in the body. PTH has two main forms: PTH (1-84) and PTH (8-34). PTH (8-34) is a truncated form of PTH (1-84) that has been shown to have unique biochemical and physiological effects.

Mechanism Of Action

Parathyroid hormone (8-34) (8-34) acts by binding to the Parathyroid hormone (8-34) receptor (Parathyroid hormone (8-34)1R) and inhibiting the activity of Parathyroid hormone (8-34) (1-84). Parathyroid hormone (8-34)1R is a G protein-coupled receptor that is expressed in various tissues, including bone, kidney, and intestine. Parathyroid hormone (8-34) (8-34) has been shown to inhibit bone resorption, increase bone formation, and enhance calcium reabsorption in the kidney.

Biochemical And Physiological Effects

Parathyroid hormone (8-34) (8-34) has been shown to have unique biochemical and physiological effects compared to Parathyroid hormone (8-34) (1-84). In animal models, Parathyroid hormone (8-34) (8-34) has been shown to increase bone mineral density, improve bone microarchitecture, and enhance bone strength. In addition, Parathyroid hormone (8-34) (8-34) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Parathyroid hormone (8-34) (8-34) in lab experiments is its specificity for the Parathyroid hormone (8-34)1R receptor. This allows for more targeted effects compared to Parathyroid hormone (8-34) (1-84), which can bind to multiple receptors. However, one limitation of using Parathyroid hormone (8-34) (8-34) is its short half-life, which may require frequent dosing in experiments.

Future Directions

For Parathyroid hormone (8-34) (8-34) research include investigating its potential therapeutic applications in various diseases, including osteoporosis, bone fractures, and chronic kidney disease. In addition, further studies are needed to elucidate the mechanisms of action of Parathyroid hormone (8-34) (8-34) and its unique biochemical and physiological effects. Finally, the development of Parathyroid hormone (8-34) (8-34) analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
In conclusion, Parathyroid hormone (8-34) (8-34) is a truncated form of Parathyroid hormone (8-34) (1-84) that has unique biochemical and physiological effects. Its specificity for the Parathyroid hormone (8-34)1R receptor makes it a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Parathyroid hormone (8-34) (8-34) can be synthesized by solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of synthetic peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified by chromatography.

Scientific Research Applications

Parathyroid hormone (8-34) (8-34) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, bone fractures, and chronic kidney disease. In addition, Parathyroid hormone (8-34) (8-34) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases.

properties

CAS RN

101026-47-5

Product Name

Parathyroid hormone (8-34)

Molecular Formula

C147H234N46O39S2

Molecular Weight

3333.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H234N46O39S2/c1-74(2)52-98(180-140(227)107(62-112(153)197)187-136(223)103(58-82-65-159-71-166-82)179-121(208)86(151)43-50-233-13)122(209)165-68-113(198)169-88(32-20-23-45-148)123(210)185-104(59-83-66-160-72-167-83)137(224)183-101(55-77(7)8)134(221)190-110(70-195)143(230)191-109(69-194)142(229)176-96(44-51-234-14)130(217)174-93(37-40-114(199)200)127(214)172-92(36-27-49-163-147(157)158)131(218)192-118(78(9)10)144(231)177-95(39-42-116(203)204)129(216)184-102(57-81-64-164-87-31-19-18-30-85(81)87)135(222)182-100(54-76(5)6)132(219)173-91(35-26-48-162-146(155)156)125(212)170-89(33-21-24-46-149)124(211)171-90(34-22-25-47-150)126(213)181-99(53-75(3)4)133(220)175-94(38-41-115(201)202)128(215)188-108(63-117(205)206)141(228)193-119(79(11)12)145(232)189-105(60-84-67-161-73-168-84)138(225)186-106(61-111(152)196)139(226)178-97(120(154)207)56-80-28-16-15-17-29-80/h15-19,28-31,64-67,71-79,86,88-110,118-119,164,194-195H,20-27,32-63,68-70,148-151H2,1-14H3,(H2,152,196)(H2,153,197)(H2,154,207)(H,159,166)(H,160,167)(H,161,168)(H,165,209)(H,169,198)(H,170,212)(H,171,211)(H,172,214)(H,173,219)(H,174,217)(H,175,220)(H,176,229)(H,177,231)(H,178,226)(H,179,208)(H,180,227)(H,181,213)(H,182,222)(H,183,224)(H,184,216)(H,185,210)(H,186,225)(H,187,223)(H,188,215)(H,189,232)(H,190,221)(H,191,230)(H,192,218)(H,193,228)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H4,155,156,162)(H4,157,158,163)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-/m0/s1

InChI Key

VCMBGFYSDPSKNU-YPVLSGPCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N

Other CAS RN

101026-47-5

sequence

MHNLGKHLSSMERVEWLRKKLEDVHNF

synonyms

parathormone (8-34)
parathyroid hormone (8-34)
PTH (8-34)

Origin of Product

United States

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